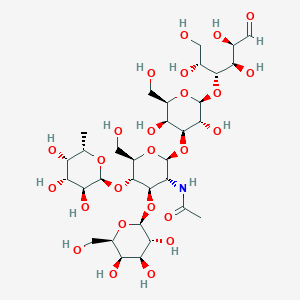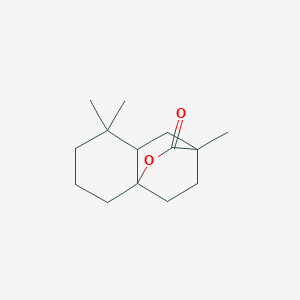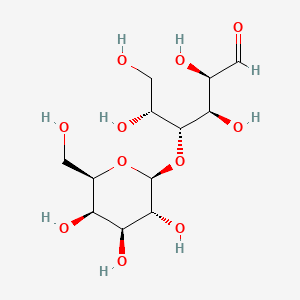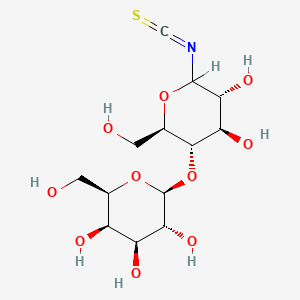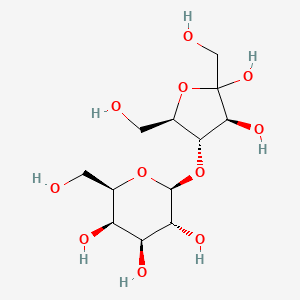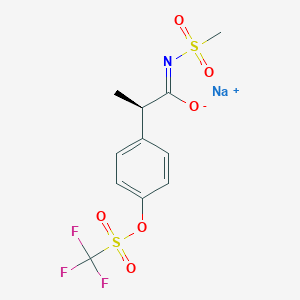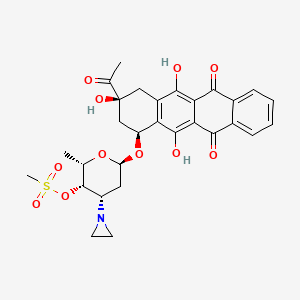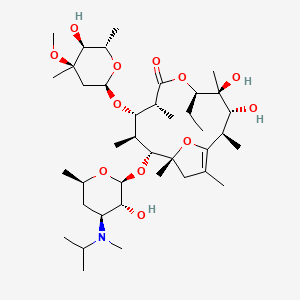
伊瑞美西纳
描述
EM574 是一种有效的胃动素受体激动剂,主要用于科学研究。它是一种红霉素衍生物,这意味着它是从红霉素(一种众所周知的抗生素)化学修饰而来的。 EM574 以其刺激胃肠道运动的能力而闻名,使其成为消化健康相关研究中的一种宝贵工具 .
科学研究应用
EM574 具有广泛的科学研究应用,包括:
化学: 用作研究胃动素受体激动剂及其化学性质的模型化合物。
生物学: 研究其对胃肠道运动的影响及其潜在的治疗应用。
医学: 探索其作为胃轻瘫和其他消化系统疾病的潜在治疗方法。
作用机制
EM574 通过充当胃动素受体激动剂来发挥作用。它与胃肠道中的胃动素受体结合,刺激平滑肌收缩。这种作用模拟了调节胃肠道运动的天然激素胃动素。 主要分子靶点是胃动素受体,涉及的途径包括胆碱能神经通路 .
生化分析
Biochemical Properties
Idremcinal plays a significant role in biochemical reactions, particularly as a motilin receptor agonist . It interacts with the motilin receptor in the human gastric antrum, stimulating contractions of muscle strips and isolated myocytes . This interaction is concentration-dependent and unaffected by pretreatment with atropine or tetrodotoxin .
Cellular Effects
Idremcinal influences cell function by stimulating gastrointestinal motor activity . It does not appear to directly impact cell signaling pathways, gene expression, or cellular metabolism. Its effect on muscle contractions could indirectly influence these cellular processes.
Molecular Mechanism
At the molecular level, Idremcinal exerts its effects through binding interactions with the motilin receptor This binding triggers a series of events leading to muscle contractions
Temporal Effects in Laboratory Settings
Idremcinal maintains its gastrointestinal motor stimulating activity even after being converted to its metabolites P1 and P2 in dogs . These metabolites, the 15- and 14-hydroxyl derivatives of Idremcinal, were isolated from dog liver .
Dosage Effects in Animal Models
The effects of Idremcinal on gastrointestinal motor activity in animal models are dose-dependent
Metabolic Pathways
Idremcinal is involved in metabolic pathways related to its conversion to metabolites P1 and P2 . The enzymes or cofactors involved in these pathways are not specified in the available literature.
准备方法
合成路线和反应条件: EM574 是通过红霉素的化学修饰合成的。该过程涉及多个步骤,包括去 N-甲基化、N-异丙基化和半缩醛结构的形成。 具体的反应条件,如温度、溶剂和催化剂,都经过优化以实现高产率和纯度 .
工业生产方法: EM574 的工业生产遵循类似的合成路线,但规模更大。该过程严格控制,以确保一致性和质量。 大规模培养和微生物转化也用于生产 EM574 的生物活性代谢产物 .
化学反应分析
反应类型: EM574 会经历各种化学反应,包括:
氧化: EM574 可以被氧化形成不同的衍生物。
还原: 还原反应可以改变 EM574 中的官能团。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化锂铝等还原剂。
主要产物:
相似化合物的比较
类似化合物:
红霉素: EM574 衍生的母体化合物。
伊德麦西钠: 另一种具有类似胃动素受体激动剂特性的红霉素衍生物.
EM574 的独特性: EM574 由于其特定的化学修饰而具有独特性,这些修饰增强了其作为胃动素受体激动剂的效力。 与红霉素不同,EM574 没有抗菌活性,使其更适合专注于胃肠道运动的研究,而不会受到抗生素作用的混杂影响 .
属性
IUPAC Name |
(2R,3R,4S,5R,8R,9S,10S,11R,12R)-5-ethyl-3,4-dihydroxy-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-11-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-[methyl(propan-2-yl)amino]oxan-2-yl]oxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H69NO12/c1-15-27-39(12,45)32(42)22(6)30-20(4)17-38(11,52-30)34(51-36-29(41)26(16-21(5)47-36)40(13)19(2)3)23(7)31(24(8)35(44)49-27)50-28-18-37(10,46-14)33(43)25(9)48-28/h19,21-29,31-34,36,41-43,45H,15-18H2,1-14H3/t21-,22+,23+,24-,25+,26+,27-,28+,29-,31+,32-,33+,34-,36+,37-,38-,39-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBKIOZMKHHNLL-CBUZSSJJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C(C)C)O)C)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C2=C(C[C@@](O2)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C(C)C)O)C)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H69NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10891360 | |
| Record name | Idremcinal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10891360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
744.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110480-13-2 | |
| Record name | Idremcinal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110480132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Idremcinal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10891360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IDREMCINAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0M6189XXJN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-((2-Fluoro-4-iodophenyl)amino)-N-(2-hydroxyethoxy)furo[3,2-c]pyridine-2-carboxamide](/img/structure/B1674305.png)
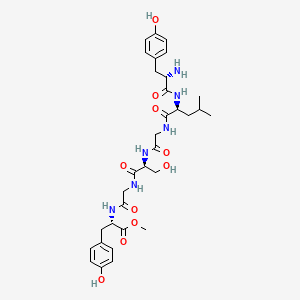
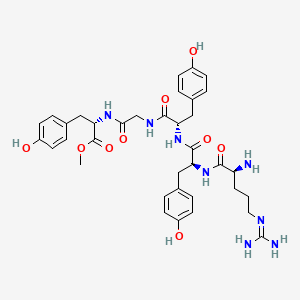
![N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3S,4R,5R)-6-hydroxy-1-oxo-2,4-bis[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxyoxan-3-yl]acetamide](/img/structure/B1674312.png)
